molecular formula C19H18N2O3 B12418180 Callophycin A

Callophycin A

Cat. No.: B12418180
M. Wt: 322.4 g/mol
InChI Key: FWSRKMKBCXSLMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Callophycin A and its analogues involves a parallel synthetic approach. The process begins with a tetrahydro-β-carboline-based template, which is then functionalized to produce various derivatives . The design rationale focuses on exploring chemical diversity at the 2 and 3 positions of the tetrahydro-β-carboline template to improve solubility and biological activity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for potential scale-up. The use of parallel synthesis and functionalization techniques can be adapted for larger-scale production .

Comparison with Similar Compounds

Callophycin A is unique among tetrahydro-β-carboline derivatives due to its potent biological activities. Similar compounds include:

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C19H18N2O3/c22-13-7-5-12(6-8-13)10-21-11-17-15(9-18(21)19(23)24)14-3-1-2-4-16(14)20-17/h1-8,18,20,22H,9-11H2,(H,23,24)

InChI Key

FWSRKMKBCXSLMT-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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